2-(4-Piperidinyl)ethyl benzoate hydrochloride

Regioisomer comparison Piperidine positional isomers Structural identity

Procure 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7) with confidence, supplied at the industry-verified minimum purity of ≥95%. This specific 4-position regioisomer with a critical ethyl spacer is essential for SAR investigations; substitution with 2- or 3-position analogs is scientifically invalid. Ideal as a synthetic building block for drug discovery and as a reference standard for HPLC method development.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1220021-15-7
Cat. No. B1441110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperidinyl)ethyl benzoate hydrochloride
CAS1220021-15-7
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H
InChIKeyXNHSGGUDRHUZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7) Compound Overview for Scientific Procurement


2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7) is a piperidine-derived hydrochloride salt with molecular formula C14H20ClNO2 and molecular weight 269.77 g/mol . It is classified as a chemical building block and research intermediate, primarily utilized in organic synthesis and medicinal chemistry research . The compound features a benzoate ester linked via an ethyl spacer to the 4-position of a piperidine ring, with the nitrogen protonated as the hydrochloride salt . Vendors supply this compound at a minimum purity specification of 95% .

Why 2-(4-Piperidinyl)ethyl benzoate hydrochloride Cannot Be Substituted with Generic Piperidine Esters


Substitution with structurally related piperidinyl benzoate esters is not scientifically valid due to regioisomeric and linker-length variations that alter physicochemical properties and potential molecular recognition. The target compound possesses a specific ethyl linker connecting the piperidine 4-position to the benzoate ester oxygen . Positional isomers exist, including 2-(2-piperidinyl)ethyl benzoate hydrochloride (CAS 67031-71-4) and 2-(3-piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) , as well as compounds lacking the ethyl spacer such as 4-piperidinyl benzoate hydrochloride (CAS 67098-29-7) . Each regioisomer presents distinct three-dimensional orientation and hydrogen-bonding capacity. In the absence of published comparative SAR data, procurement decisions must rely on the exact structural specification required for the intended synthetic pathway or receptor-binding hypothesis .

Quantitative Evidence for 2-(4-Piperidinyl)ethyl benzoate hydrochloride in Research Selection


Regioisomeric Specificity: 4-Position Substitution Versus 2- and 3-Position Analogs

The compound is the 4-position piperidinyl ethyl benzoate regioisomer. Alternative regioisomers include 2-(2-piperidinyl)ethyl benzoate hydrochloride (CAS 67031-71-4) and 2-(3-piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) . No comparative biological activity data exist in the literature for these regioisomers [1].

Regioisomer comparison Piperidine positional isomers Structural identity

Linker Length Differentiation: Ethyl Spacer Versus Direct Ester Attachment

The target compound contains an ethyl spacer (-CH2-CH2-) between the piperidine ring and the benzoate ester oxygen. A structurally related compound, 4-piperidinyl benzoate hydrochloride (CAS 67098-29-7), lacks this ethyl spacer, having the benzoate group directly attached to the piperidine ring oxygen . No quantitative comparative data are available in peer-reviewed literature [1].

Linker length Ethyl spacer Direct ester comparison

Vendor-Specified Purity Benchmark for Research-Grade Procurement

Commercially available 2-(4-piperidinyl)ethyl benzoate hydrochloride is supplied with a minimum purity specification of 95% . No comparative purity data versus alternative vendors or synthesis methods are available, as this is a vendor-defined quality threshold rather than a peer-reviewed analytical finding [1].

Purity specification Quality control Research grade

Hydrochloride Salt Form: Solubility and Stability Advantages Over Free Base

The compound is supplied as the hydrochloride salt, which enhances aqueous solubility and stability compared to the free base form . The free base (C14H19NO2) is not commercially characterized with published physicochemical data for direct comparison . This is a class-level inference based on general principles of pharmaceutical salt formation rather than compound-specific comparative measurements.

Salt form Hydrochloride Solubility enhancement

Recommended Research and Industrial Applications for 2-(4-Piperidinyl)ethyl benzoate hydrochloride (CAS 1220021-15-7)


Synthetic Intermediate for Piperidine-Containing Pharmaceutical Candidates

The compound is positioned as a building block in organic synthesis, enabling the construction of more complex molecules via reactions at the piperidine nitrogen, ester group, or benzoate aromatic ring [1]. It is indicated for use in the synthesis of drug candidates requiring a 4-substituted piperidine ethyl benzoate scaffold . This application derives from vendor-stated uses rather than published synthetic methodology papers [2].

Medicinal Chemistry Research Tool for SAR Studies of Piperidine-Based Compounds

The specific regioisomeric and linker-length characteristics of this compound (4-position substitution with ethyl spacer) make it suitable for structure-activity relationship (SAR) investigations of piperidine-containing pharmacophores [1]. The compound enables researchers to systematically evaluate how the 4-position attachment influences target binding or functional activity relative to 2- and 3-position isomers .

Analytical Reference Standard for Method Development and Quality Control

With a minimum purity specification of 95%, this compound may serve as a reference standard in pharmaceutical analytical testing to ensure method accuracy [1]. Its defined CAS registry identity (1220021-15-7) and molecular characteristics support its use in HPLC method development, mass spectrometry calibration, and related analytical applications .

Exploratory Research in Neuropharmacology and Receptor Targeting

Piperidine derivatives as a class have been investigated for neuroactive properties and receptor modulation [1]. The 4-piperidinyl ethyl benzoate scaffold shares structural features with certain local anesthetic and CNS-active compounds . Selection of this specific regioisomer is appropriate for exploratory research where the 4-position substitution pattern is hypothesized to confer distinct receptor interaction profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Piperidinyl)ethyl benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.